molecular formula C18H28O3 B3104599 13-Oxooctadeca-9,11,15-trienoic acid CAS No. 148981-17-3

13-Oxooctadeca-9,11,15-trienoic acid

Cat. No.: B3104599
CAS No.: 148981-17-3
M. Wt: 292.4 g/mol
InChI Key: BNMYUQILBYIYOG-UHFFFAOYSA-N
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Description

13-Oxooctadeca-9,11,15-trienoic acid is a polyunsaturated fatty acid with a unique structure characterized by three conjugated double bonds and a keto group. This compound is of significant interest due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-Oxooctadeca-9,11,15-trienoic acid typically involves the oxidation of linolenic acid derivatives. One common method is the hydroperoxidation of linolenic acid, followed by reduction and dehydration steps to yield the desired compound . The reaction conditions often include the use of specific catalysts and controlled temperature and pressure to ensure the formation of the correct isomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale extraction from natural sources such as plant oils, followed by purification processes. Advanced techniques like column chromatography and high-performance liquid chromatography (HPLC) are employed to isolate and purify the compound .

Mechanism of Action

The mechanism of action of 13-Oxooctadeca-9,11,15-trienoic acid involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

13-oxooctadeca-9,11,15-trienoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h3,7,9,11-12,15H,2,4-6,8,10,13-14,16H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNMYUQILBYIYOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC(=O)C=CC=CCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00705982
Record name 13-Oxooctadeca-9,11,15-trienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00705982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148981-17-3
Record name 13-Oxooctadeca-9,11,15-trienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00705982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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